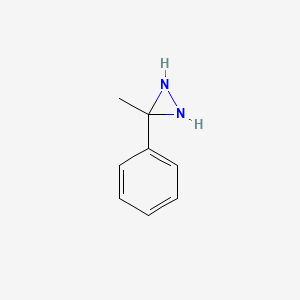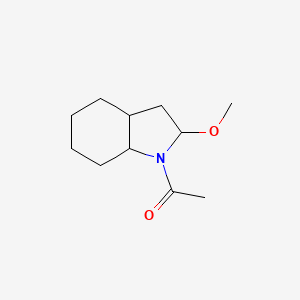
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a methoxy group attached to an octahydroindole ring, which is further connected to an ethanone moiety.
準備方法
The synthesis of 1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another approach includes the reduction of oxindoles to indoles, followed by further functionalization to introduce the methoxy and ethanone groups .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反応の分析
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are often employed.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce alcohol derivatives.
科学的研究の応用
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one has several scientific research applications:
Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用機序
The mechanism of action of 1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. For instance, they may inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(1-methyl-1H-indol-3-yl)-1-ethanone: This compound also features an indole ring with an ethanone group but differs in the substitution pattern.
1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one: Similar to the target compound, this derivative has a methoxy group but at a different position on the indole ring.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: This compound contains a methoxy group and an acetic acid moiety, highlighting the diversity of functional groups that can be attached to the indole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the octahydroindole ring, which may confer distinct biological and chemical properties.
特性
CAS番号 |
87623-94-7 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC名 |
1-(2-methoxy-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H19NO2/c1-8(13)12-10-6-4-3-5-9(10)7-11(12)14-2/h9-11H,3-7H2,1-2H3 |
InChIキー |
VWFZUFMXKIPOFR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2CCCCC2CC1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


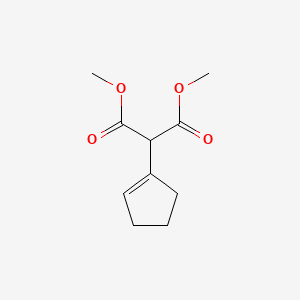
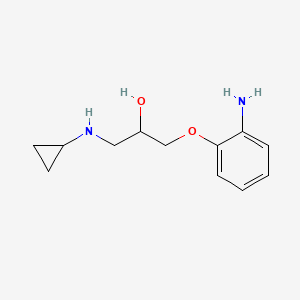
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)

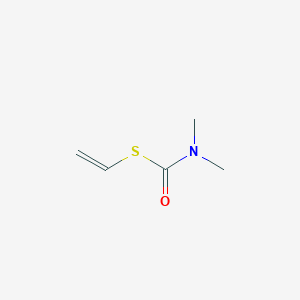
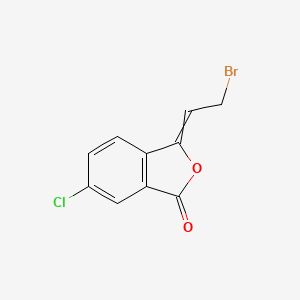
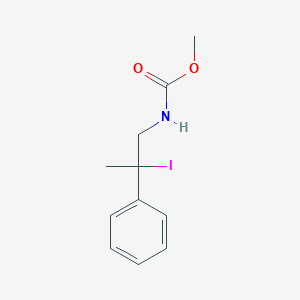
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
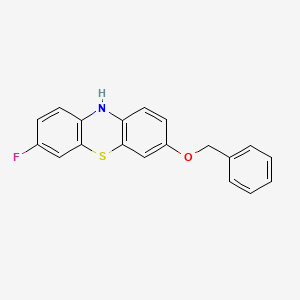
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
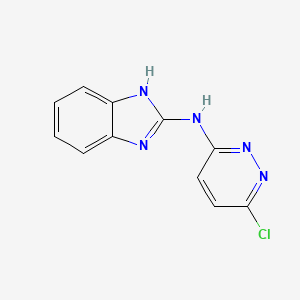
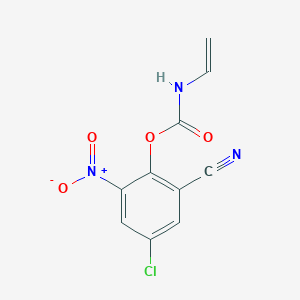
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
